5-Methoxy-2-(3-oxopropyl)-benzonitrile is an organic compound with the molecular formula CHNO and a molecular weight of approximately 189.21 g/mol. This compound features a methoxy group at the 5-position and a 3-oxopropyl group at the 2-position of the benzonitrile structure. Its unique chemical structure grants it distinct properties, making it of interest in various fields of scientific research, including chemistry and biology .
The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile typically involves the following steps:
5-Methoxy-2-(3-oxopropyl)-benzonitrile has several notable applications:
Interaction studies involving 5-Methoxy-2-(3-oxopropyl)-benzonitrile focus on its binding affinity to various biological targets. Preliminary investigations suggest that it may interact with specific enzymes or receptors, influencing their activity. Further studies are necessary to elucidate its exact mechanisms of action and potential therapeutic benefits .
Several compounds are structurally similar to 5-Methoxy-2-(3-oxopropyl)-benzonitrile, each possessing unique features:
| Compound Name | Key Features |
|---|---|
| Benzonitrile | Parent compound without methoxy and oxopropyl groups |
| 5-Methoxybenzonitrile | Similar structure but lacks the 3-oxopropyl group |
| 2-(3-Oxopropyl)benzonitrile | Lacks the methoxy group at the 5-position |
5-Methoxy-2-(3-oxopropyl)-benzonitrile is distinguished by the presence of both methoxy and 3-oxopropyl groups, which confer unique chemical and physical properties compared to its analogs. This dual functionality may enhance its reactivity and potential applications in various scientific fields .